
2(1H)-Pyridinone, 4-((3,5-dimethylphenyl)amino)-5-methyl-3-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyridinone, 4-((3,5-dimethylphenyl)amino)-5-methyl-3-nitro- is a heterocyclic compound with a pyridinone core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 4-((3,5-dimethylphenyl)amino)-5-methyl-3-nitro- typically involves the reaction of 3,5-dimethylaniline with 5-methyl-3-nitro-2(1H)-pyridinone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively . The reaction mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Pyridinone, 4-((3,5-dimethylphenyl)amino)-5-methyl-3-nitro- can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles such as halides, thiols, and amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: The major product formed is 2(1H)-Pyridinone, 4-((3,5-dimethylphenyl)amino)-5-methyl-3-amino-.
Substitution: Depending on the nucleophile used, products such as 2(1H)-Pyridinone, 4-((3,5-dimethylphenyl)amino)-5-methyl-3-thio- or 2(1H)-Pyridinone, 4-((3,5-dimethylphenyl)amino)-5-methyl-3-halo- can be formed.
Applications De Recherche Scientifique
2(1H)-Pyridinone, 4-((3,5-dimethylphenyl)amino)-5-methyl-3-nitro- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2(1H)-Pyridinone, 4-((3,5-dimethylphenyl)amino)-5-methyl-3-nitro- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and are known for their biological activities.
Pyrimidinones: Another class of heterocyclic compounds with similar structural features and applications.
Uniqueness
2(1H)-Pyridinone, 4-((3,5-dimethylphenyl)amino)-5-methyl-3-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Propriétés
Numéro CAS |
172469-82-8 |
|---|---|
Formule moléculaire |
C14H15N3O3 |
Poids moléculaire |
273.29 g/mol |
Nom IUPAC |
4-(3,5-dimethylanilino)-5-methyl-3-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C14H15N3O3/c1-8-4-9(2)6-11(5-8)16-12-10(3)7-15-14(18)13(12)17(19)20/h4-7H,1-3H3,(H2,15,16,18) |
Clé InChI |
FUPRFIZUIOELKY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)NC2=C(C(=O)NC=C2C)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


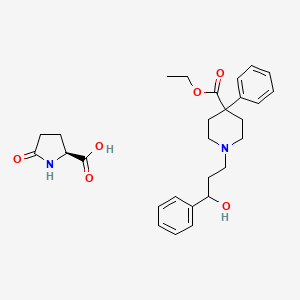



![4-[3-[4-chloro-3,6-dimethoxy-2-(2-piperidin-1-ylethoxy)phenyl]-3-hydroxypropyl]phenol;oxalic acid](/img/structure/B15185354.png)
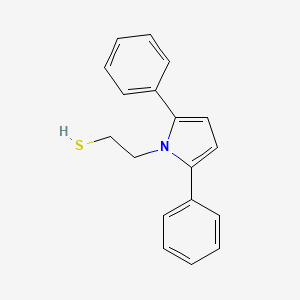
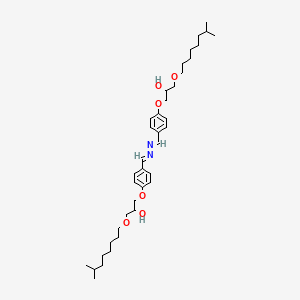
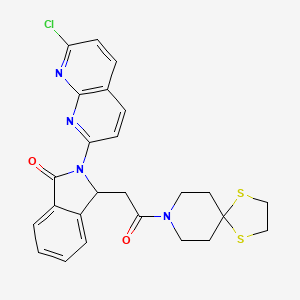
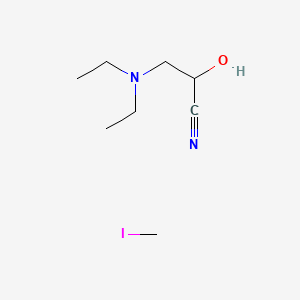
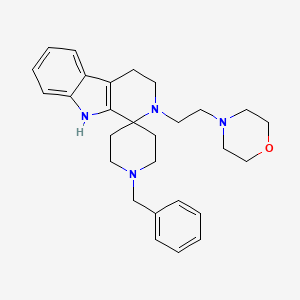
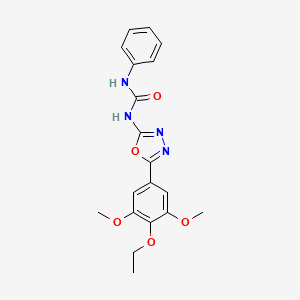
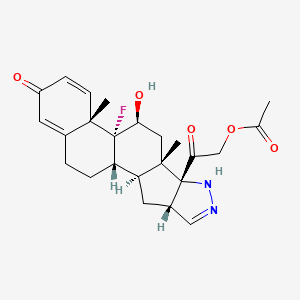
![oxolane;N-(4-phenyl-2-sulfanylidene-1,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)benzamide](/img/structure/B15185396.png)

